BENZO(a)PYREN-6-OL, ACETATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

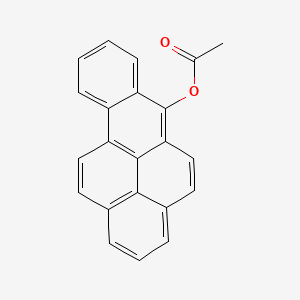

Benzo(a)pyren-6-ol, Acetate (CAS: 70490-99-2), also known as 6-acetoxy-benzo(a)pyrene or benzo(a)pyrene-6-yl acetate, is a derivative of benzo(a)pyrene (BaP), a well-studied polycyclic aromatic hydrocarbon (PAH) with significant environmental and toxicological relevance. The compound is formed via acetylation of the hydroxyl group at the 6-position of benzo(a)pyren-6-ol. It exhibits a melting point of 208.5–209.5°C . Upon thermal decomposition, it emits acrid smoke and irritating fumes, necessitating careful handling in industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[a]pyren-6-yl acetate typically involves the acetylation of benzo[a]pyrene. One common method is the Friedel-Crafts acylation, where benzo[a]pyrene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods

Industrial production of benzo[a]pyren-6-yl acetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[a]pyren-6-yl acetate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert benzo[a]pyren-6-yl acetate to less complex hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Epoxides, quinones, and hydroxylated derivatives.

Reduction: Simplified hydrocarbons with fewer aromatic rings.

Substitution: Halogenated and nitrated derivatives of benzo[a]pyren-6-yl acetate.

Scientific Research Applications

Synthetic Routes

The synthesis of benzo(a)pyren-6-ol, acetate can be achieved via:

- Oxidation : Utilizing oxidizing agents to introduce the hydroxyl group.

- Acetylation : Following oxidation, acetylating agents are used to form the acetate group.

These methods yield varying degrees of purity and biological activity, making them suitable for different research applications.

Carcinogenesis Studies

This compound is primarily utilized in carcinogenesis studies due to its ability to form DNA adducts. These adducts can lead to mutations that contribute to cancer development. The radical cation mechanism and diolepoxide pathway are critical in understanding the compound's carcinogenic effects across various tissues, particularly skin and lungs .

Case Study: Skin Tumorigenesis

In studies involving mouse models, exposure to benzo(a)pyrene derivatives resulted in significant mutations in the Ha-Ras oncogene, demonstrating a clear link between exposure and tumor development .

Toxicological Assessments

Research indicates that this compound exhibits neurotoxic effects as well. Animal models have shown alterations in behavior and neurotransmitter levels upon exposure to this compound.

Toxicological Findings

- Neurodevelopmental Effects : Studies have documented neurodevelopmental impairments following exposure to PAHs, including benzo(a)pyrene derivatives .

- Organ-specific Toxicity : Evidence suggests that benzo(a)pyrene can affect various organ systems leading to developmental toxicity in both animal models and humans .

Environmental Monitoring

Due to its persistence and toxicity, this compound is also investigated for its potential role in environmental monitoring. Its metabolites can serve as biomarkers for pollution assessment in ecosystems affected by PAHs .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique structural features of this compound relative to other PAHs:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzo(a)pyrene | No hydroxyl or acetate groups | Known carcinogen without modifications |

| Benzo(b)fluoranthene | Similar polycyclic structure | Different carcinogenic profile |

| 7-Hydroxybenzo(a)pyrene | Hydroxyl group at position 7 | Increased water solubility |

| 9-Hydroxybenzo(a)pyrene | Hydroxyl group at position 9 | Varying metabolic pathways |

This compound is distinguished by its specific functional groups that modify its reactivity and biological activity compared to other PAHs.

Mechanism of Action

Benzo[a]pyren-6-yl acetate exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, the compound translocates to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism, oxidative stress response, and inflammation. This pathway plays a crucial role in mediating the toxicological effects of benzo[a]pyren-6-yl acetate, including its carcinogenic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of benzo(a)pyren-6-ol, acetate, emphasizing differences in substituents, physicochemical properties, and biological activity:

Structural and Functional Differences

- However, it is less polar than the sulfooxy derivative, which likely improves aqueous solubility and environmental transport . The sulfooxy group in 6-sulfooxymethylbenzo(a)pyrene introduces a charged moiety, making it more reactive in metabolic pathways (e.g., sulfation or hydrolysis) compared to the neutral acetate .

Toxicological Profiles

- Mutagenicity: this compound demonstrates mutagenic activity in hamster embryo assays at 10 µg/L, comparable to the parent BaP but distinct from non-mutagenic derivatives like tocopheryl acetate .

- Embryotoxicity :

The acetate derivative shows concentration-dependent embryotoxicity (LC₅₀: 1250 µg/L in hamster embryos), whereas analogous data for hydroxymethyl or sulfooxy derivatives are unavailable, highlighting a research gap .

Environmental Behavior

- Persistence and Mobility : The acetate’s moderate lipophilicity (inferred from its structure) suggests intermediate environmental persistence between BaP (highly persistent) and the sulfooxy derivative (more water-soluble) .

Biological Activity

Benzo(a)pyren-6-ol, acetate is a derivative of benzo(a)pyrene, a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. This compound has garnered attention due to its biological activity, particularly in relation to carcinogenesis and neurotoxicity. This article will explore the biological activity of this compound through a detailed examination of its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group at the 6-position and an acetate group, which enhances its solubility in biological systems. This modification influences its interaction with cellular components and metabolic pathways. The structural formula is represented as follows:

Carcinogenicity

This compound is primarily studied for its potential carcinogenic effects. The compound can undergo metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that interact with DNA. Key pathways include:

- Formation of DNA Adducts : Metabolites can bind covalently to DNA, resulting in mutations that may lead to cancer.

- Radical Cation Mechanism : This involves the generation of radical cations that can induce oxidative stress and damage cellular components.

- Diolepoxide Pathway : This pathway contributes to the formation of diol epoxides, which are potent mutagens.

Research indicates that benzo(a)pyrene metabolites form DNA adducts in various tissues, including skin and lungs, contributing to its genotoxicity .

Neurotoxicity

In addition to its carcinogenic properties, this compound has been linked to neurotoxic effects. Animal studies have shown alterations in behavior and neurotransmitter levels following exposure to this compound. The neurotoxic effects may arise from oxidative stress and inflammation induced by the compound's metabolites .

In Vivo Studies

A study involving pregnant rats exposed to inhaled benzo(a)pyren-6-ol demonstrated significant absorption and metabolism of the compound. Radiolabeled metabolites were detected in maternal blood and tissues, indicating rapid uptake and distribution . The findings emphasized the compound's potential for systemic exposure and bioaccumulation.

In Vitro Studies

In vitro studies have shown that benzo(a)pyren-6-ol can induce cytotoxicity in human cell lines. For instance, human liver cells exposed to varying concentrations exhibited dose-dependent increases in cell death and DNA damage markers . These results underscore the importance of understanding the cellular mechanisms through which this compound exerts its toxic effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzo(a)pyrene | No hydroxyl or acetate groups | Known carcinogen without modifications |

| 7-Hydroxybenzo(a)pyrene | Hydroxyl group at position 7 | Increased water solubility |

| 9-Hydroxybenzo(a)pyrene | Hydroxyl group at position 9 | Varying metabolic pathways |

This compound's specific functional groups modify its reactivity compared to these compounds, influencing its biological activity .

Research Findings on Biological Activity

Recent studies have highlighted various aspects of benzo(a)pyren-6-ol's biological activity:

- Carcinogenic Pathways : Research indicates that cytochrome P450 enzymes are crucial for metabolizing benzo(a)pyrene into more reactive forms that can cause DNA damage .

- Neurotoxic Effects : Exposure has been associated with changes in neurotransmitter levels in animal models, suggesting a potential risk for neurodevelopmental issues .

- Environmental Impact : Due to its persistence in ecosystems, benzo(a)pyren-6-ol is also investigated for its role in environmental monitoring .

Q & A

Basic Research Questions

Q. What are the key spectroscopic characteristics of BENZO(a)PYREN-6-OL, ACETATE for structural confirmation?

- Methodological Answer : Confirm the compound’s structure using a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For NMR, focus on the acetate group’s proton signal (~2.1 ppm for CH₃) and aromatic protons (6.5–8.5 ppm). HRMS should match the molecular formula C₂₂H₁₄O₂ (calculated exact mass). Cross-reference spectral databases like SciFinder or Reaxys to validate against published data .

Q. How can researchers synthesize this compound under simplified conditions?

- Methodological Answer : Adapt the protocol for ethyl benzoylacetate synthesis ( ), replacing benzoyl chloride with benzo[a]pyren-6-ol. Use a non-dry solvent system (e.g., ethanol/water) and avoid metallic sodium by substituting with safer bases like sodium hydroxide. Monitor esterification via TLC (silica gel, hexane/ethyl acetate 7:3). Purify via column chromatography .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Employ HPLC with fluorescence detection (HPLC-FLD) as validated for benzo[a]pyrene analysis ( ). Use a C18 column, mobile phase of acetonitrile/water (70:30), and excitation/emission wavelengths of 294/404 nm. Validate with spiked recovery experiments (85–110% recovery range) .

Advanced Research Questions

Q. How does the acetate group influence the metabolic activation of BENZO(a)PYREN-6-OL compared to its parent compound?

- Methodological Answer : Investigate metabolic pathways using in vitro cytochrome P450 assays (e.g., rat liver microsomes). Compare the formation of DNA adducts (via ³²P-postlabeling) between benzo[a]pyren-6-ol and its acetate derivative. The acetate may delay hydrolysis, altering adduct kinetics. Reference mechanistic studies on benzo[a]pyrene’s tumorigenicity ( ) .

Q. What experimental design optimizes the photocatalytic degradation of this compound in environmental samples?

- Methodological Answer : Design a Taguchi orthogonal array (e.g., L9) to test variables: catalyst type (TiO₂ vs. ZnO), UV intensity, and pH. Quantify degradation via HPLC-FLD and assess intermediates using LC-MS/MS. Statistical analysis (ANOVA) identifies dominant factors, as demonstrated in ’s food matrix studies .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Methodological Answer : Conduct accelerated stability studies in solvents like DMSO, methanol, and acetonitrile at 4°C, 25°C, and 40°C. Monitor degradation via HPLC at 0, 7, 14, and 30 days. Use Arrhenius modeling to predict shelf-life. Avoid acetone due to potential incompatibility ( ) .

Q. Data Contradiction & Resolution

Q. How to resolve discrepancies in reported toxicity data for this compound across studies?

- Methodological Answer : Perform a systematic review using Web of Science or Scopus to identify variability sources (e.g., exposure duration, model organisms). Replicate key studies under controlled conditions, emphasizing OECD guidelines. Use meta-analysis tools (e.g., RevMan) to assess heterogeneity and publication bias .

Q. Research Pathway Development

Q. How to trace the evolution of this compound’s environmental impact assessments?

Properties

CAS No. |

53555-67-2 |

|---|---|

Molecular Formula |

C22H14O2 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

benzo[b]pyren-6-yl acetate |

InChI |

InChI=1S/C22H14O2/c1-13(23)24-22-18-8-3-2-7-16(18)17-11-9-14-5-4-6-15-10-12-19(22)21(17)20(14)15/h2-12H,1H3 |

InChI Key |

PSUANBYSDSSXCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.